

Application Notes and Protocols: Ro 31-8220 Mesylate in Cell Culture

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Compound of Interest

Compound Name: Ro 31-8220 mesylate

Cat. No.: B1683856

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of **Ro 31-8220 mesylate**, a potent and widely used inhibitor of Protein Kinase C (PKC), in cell culture experiments. The information presented here is intended to assist in the design and execution of robust and reproducible studies.

Ro 31-8220 mesylate is a cell-permeable bisindolylmaleimide that acts as a competitive inhibitor at the ATP-binding site of PKC. It exhibits potent inhibitory activity against multiple PKC isoforms and has been instrumental in elucidating the role of PKC in a variety of cellular processes, including signal transduction, cell proliferation, and apoptosis. While it is a powerful tool for studying PKC-mediated signaling, it is important to be aware of its off-target effects on other kinases.

Quantitative Data Summary

The following tables summarize the inhibitory potency of Ro 31-8220 against various kinases and provide a range of working concentrations used in different cell-based assays.

Table 1: Inhibitory Potency (IC₅₀) of Ro 31-8220 Against Various Kinases

Kinase Target	IC ₅₀ (nM)
PKC α	5 - 33[1][2][3]
PKC β I	24[1][2][3]
PKC β II	14[1][2][3]
PKC γ	27[1][2][3]
PKC ϵ	24[1][2][3]
Rat Brain PKC	23[1][2][3]
MAPKAP-K1b	3[1][3]
MSK1	8[1][3]
S6K1	15[1][3]
GSK3 β	38[1][3]
CaM Kinase II	17,000[4]
Protein Kinase A	900[4]

Table 2: Recommended Working Concentrations in Cell-Based Assays

Cell Line	Assay Type	Working Concentration	Incubation Time
A549 (Lung Carcinoma)	Growth Inhibition	0.78 μ M (IC ₅₀)	4 days
MCF-7 (Breast Carcinoma)	Growth Inhibition	0.897 μ M (IC ₅₀)	6 days
Cerebellar Granule Neurons	Neuroprotection	1 μ M	15 min prior to or 3 h after insult
HEK-OCT1	OCT1 Inhibition	0.18 μ M (IC ₅₀)	1 hour
T Lymphoblasts	IL-2 Dependent Proliferation	350 nM (IC ₅₀)	Not Specified
10T1/2 Fibroblasts	Akt Activation	10 μ M	1 hour[5]
Various (CellSensor™ assay)	Pathway Profiling	Up to 10,000 nM	30 minutes pre-incubation

Experimental Protocols

Preparation of Ro 31-8220 Mesylate Stock Solution

Ro 31-8220 mesylate is soluble in DMSO and ethanol.

Materials:

- **Ro 31-8220 mesylate** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes

Protocol:

- To prepare a 10 mM stock solution, dissolve 5.54 mg of **Ro 31-8220 mesylate** (MW: 553.65 g/mol) in 1 mL of DMSO.

- Vortex thoroughly to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for long-term storage.[6] For short-term storage (days to weeks), 4°C is acceptable.[6]

General Cell Treatment Protocol

Materials:

- Cultured cells in appropriate multi-well plates
- Complete cell culture medium
- **Ro 31-8220 mesylate** stock solution
- Vehicle control (e.g., DMSO)

Protocol:

- Seed cells at the desired density in multi-well plates and allow them to adhere and reach the desired confluency.
- Prepare the final working concentrations of **Ro 31-8220 mesylate** by diluting the stock solution in complete cell culture medium. It is crucial to maintain a consistent final concentration of the vehicle (e.g., DMSO) across all treatment groups, including the vehicle control.
- Remove the existing medium from the cells.
- Add the medium containing the desired concentration of **Ro 31-8220 mesylate** or vehicle control to the respective wells.
- Incubate the cells for the desired duration at 37°C in a humidified incubator with 5% CO₂.
- Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, western blotting, or kinase assay).

Cell Proliferation Assay (Example using A549 cells)

Materials:

- A549 cells
- Ham's F-12 medium supplemented with 10% FCS and 2 mM glutamine[2]
- **Ro 31-8220 mesylate**
- Cell counting solution (e.g., Trypan Blue) or a proliferation assay kit (e.g., MTT, WST-1)
- Coulter Counter or plate reader

Protocol:

- Seed A549 cells in 6-well plates at a density that allows for logarithmic growth over the course of the experiment.
- The following day, treat the cells with various concentrations of **Ro 31-8220 mesylate** (e.g., 0.1, 0.5, 1, 5, 10 μ M) or a vehicle control.
- Incubate the cells for 4 days, replenishing the medium with fresh inhibitor every 48 hours.[2]
- After the incubation period, detach the cells using trypsin and determine the cell number using a Coulter Counter or perform an MTT/WST-1 assay according to the manufacturer's instructions.
- Calculate the IC_{50} value, which represents the concentration of **Ro 31-8220 mesylate** that inhibits cell proliferation by 50%.

Western Blot Analysis for Downstream Signaling

This protocol provides a general framework for assessing the effect of Ro 31-8220 on the phosphorylation status of PKC substrates or other signaling proteins.

Materials:

- Treated and untreated cell lysates

- Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Western blotting apparatus
- PVDF or nitrocellulose membranes
- Primary antibodies (e.g., anti-phospho-MARCKS, anti-total-MARCKS, anti-phospho-ERK, anti-total-ERK)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

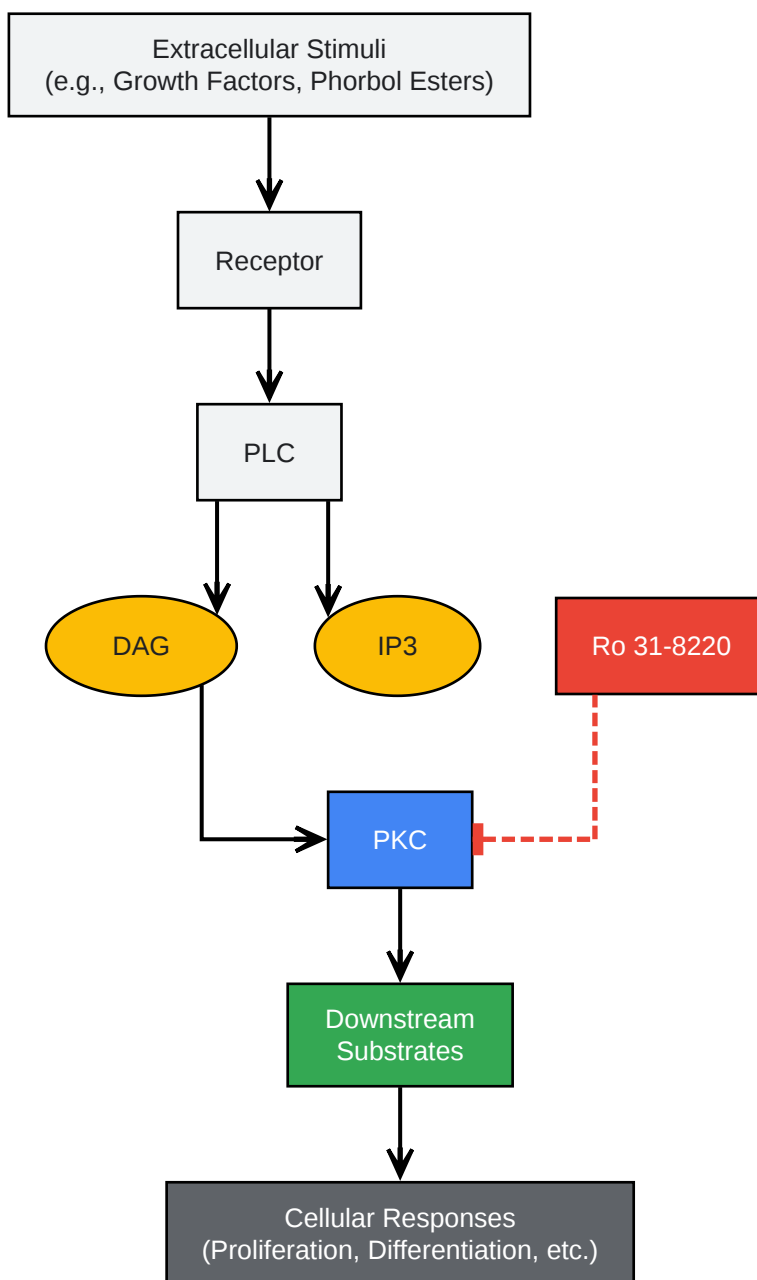
Protocol:

- After treating cells with **Ro 31-8220 mesylate** for the desired time, wash the cells with ice-cold PBS.
- Lyse the cells with lysis buffer and collect the lysates.
- Determine the protein concentration of each lysate using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.

- Quantify the band intensities to determine the change in protein phosphorylation.

Visualizations

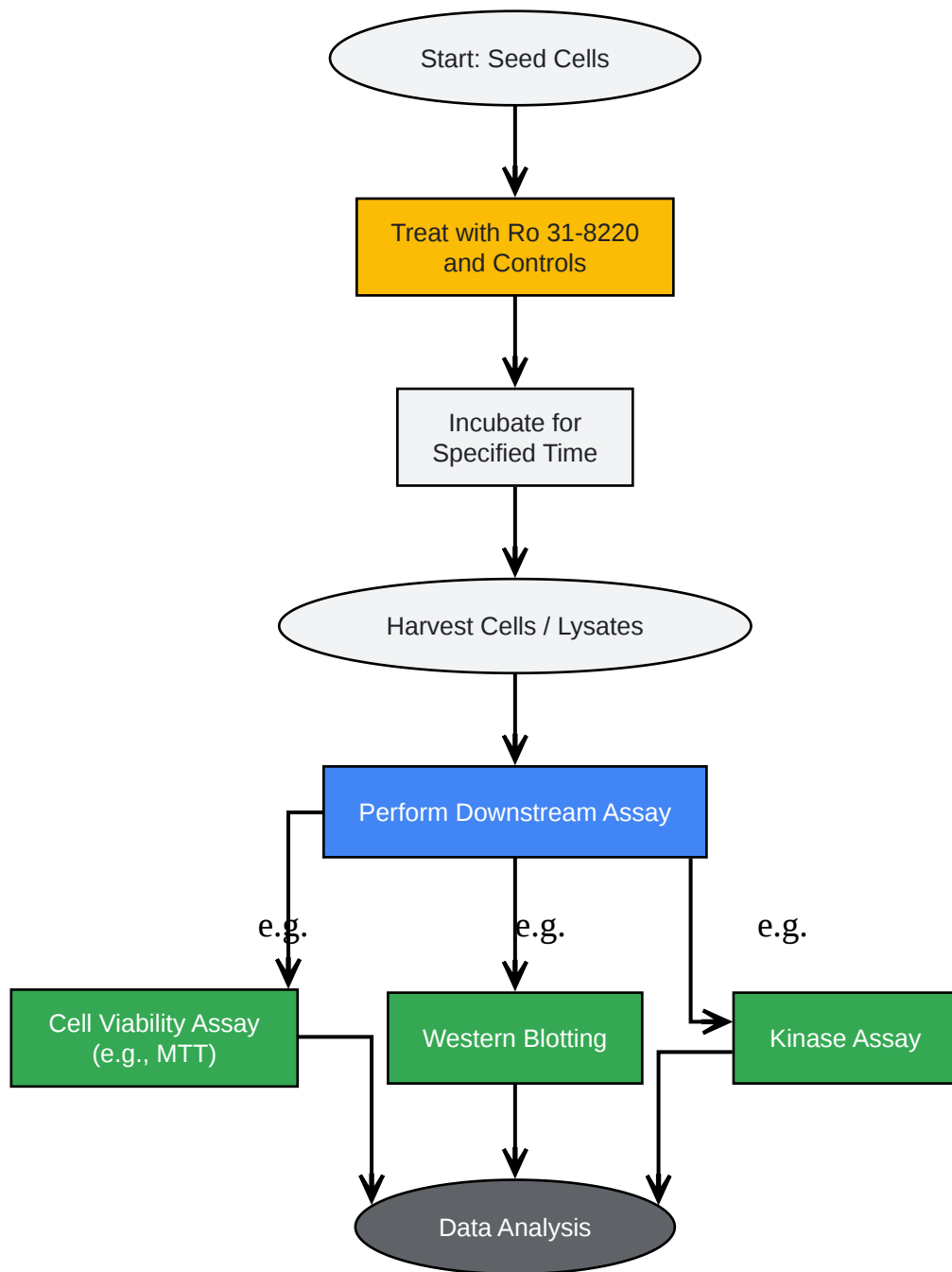
Signaling Pathway Diagram



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Caption: Inhibition of the canonical PKC signaling pathway by Ro 31-8220.

Experimental Workflow Diagram



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Caption: General experimental workflow for studying the effects of Ro 31-8220.

Important Considerations

- **Off-Target Effects:** As shown in Table 1, Ro 31-8220 can inhibit other kinases, some with high potency.^{[1][3][7]} It is crucial to consider these off-target effects when interpreting results. The use of multiple, structurally distinct PKC inhibitors can help confirm that the observed effects are indeed mediated by PKC.
- **PKC-Independent Effects:** Some studies have reported PKC-independent effects of Ro 31-8220.^{[7][8]} Researchers should be aware of these and design experiments accordingly.
- **Cell Type Specificity:** The optimal working concentration and incubation time for Ro 31-8220 can vary significantly between different cell types. It is recommended to perform a dose-response and time-course experiment for each new cell line.
- **Stability:** The free base form of Ro 31-8220 can be unstable. The mesylate salt is more stable and retains the same biological activity.^[1]
- **Control Experiments:** Always include appropriate controls in your experiments, including a vehicle control (e.g., DMSO) and, if possible, a positive control for PKC activation or inhibition.

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